Cas no 121071-11-2 (5''-(hydroxymethyl)-1',4,5,5,5'',9a',13',20a',22a'-nonamethyl-3a',4,4'',4b',5,5',5'',6',6a',7',9',9a',13',13a',14',15',16',17',17a',18',20',20a',20b',21',22',22a'-hexacosahydro-3H,3''H-dispiro[furan-2,12'-[3,11]dioxa[8,19]diazacyclopenta[de]pentaleno[2',1)

5''-(hydroxymethyl)-1',4,5,5,5'',9a',13',20a',22a'-nonamethyl-3a',4,4'',4b',5,5',5'',6',6a',7',9',9a',13',13a',14',15',16',17',17a',18',20',20a',20b',21',22',22a'-hexacosahydro-3H,3''H-dispiro[furan-2,12'-[3,11]dioxa[8,19]diazacyclopenta[de]pentaleno[2',1 structure
121071-11-2 structure
Nome do Produto:5''-(hydroxymethyl)-1',4,5,5,5'',9a',13',20a',22a'-nonamethyl-3a',4,4'',4b',5,5',5'',6',6a',7',9',9a',13',13a',14',15',16',17',17a',18',20',20a',20b',21',22',22a'-hexacosahydro-3H,3''H-dispiro[furan-2,12'-[3,11]dioxa[8,19]diazacyclopenta[de]pentaleno[2',1
N.o CAS:121071-11-2
MF:C54H72N2O10
MW:909.156896591187
CID:1211815
PubChem ID:180011

5''-(hydroxymethyl)-1',4,5,5,5'',9a',13',20a',22a'-nonamethyl-3a',4,4'',4b',5,5',5'',6',6a',7',9',9a',13',13a',14',15',16',17',17a',18',20',20a',20b',21',22',22a'-hexacosahydro-3H,3''H-dispiro[furan-2,12'-[3,11]dioxa[8,19]diazacyclopenta[de]pentaleno[2',1 Propriedades químicas e físicas

Nomes e Identificadores

    • 5''-(hydroxymethyl)-1',4,5,5,5'',9a',13',20a',22a'-nonamethyl-3a',4,4'',4b',5,5',5'',6',6a',7',9',9a',13',13a',14',15',16',17',17a',18',20',20a',20b',21',22',22a'-hexacosahydro-3H,3''H-dispiro[furan-2,12'-[3,11]dioxa[8,19]diazacyclopenta[de]pentaleno[2',1
    • 5''-(hydroxymethyl)-1',4,5,5,5'',9a',13',20a',22a'-nonamethyl-3a',4,4'',4b',5,5',5'',6',6a',7',9',9a',13',13a',14',15',16',17
    • 121071-11-2
    • NSC 378731
    • Cephalostatin 5
    • Inchi: InChI=1S/C54H72N2O10/c1-24-31-16-39(58)44-30-13-11-28-15-36-37(20-49(28,7)32(30)17-40(45(31)44)63-53(24)46(61)25(2)47(4,5)65-53)55-35-14-27-10-12-29-33(50(27,8)21-38(35)56-36)18-41(59)51(9)34(29)19-43-52(51,62)26(3)54(64-43)42(60)22-48(6,23-57)66-54/h17,19,24-29,31,33,39,41-43,46,57-62H,10-16,18,20-23H2,1-9H3
    • Chave InChI: RFXLQYCDXUKYKK-UHFFFAOYSA-N
    • SMILES: CC1C2CC(C3=C4CCC5CC6=C(CC5(C4=CC(=C23)OC17C(C(C(O7)(C)C)C)O)C)N=C8CC9CCC1C(C9(CC8=N6)C)CC(C2(C1=CC1C2(C(C2(O1)C(CC(O2)(C)CO)O)C)O)C)O)O

Propriedades Computadas

  • Massa Exacta: 908.51896
  • Massa monoisotópica: 908.51869650g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 6
  • Contagem de aceitadores de ligações de hidrogénio: 12
  • Contagem de Átomos Pesados: 66
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 2060
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 20
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 184Ų
  • XLogP3: 4.7

Propriedades Experimentais

  • PSA: 184.08

5''-(hydroxymethyl)-1',4,5,5,5'',9a',13',20a',22a'-nonamethyl-3a',4,4'',4b',5,5',5'',6',6a',7',9',9a',13',13a',14',15',16',17',17a',18',20',20a',20b',21',22',22a'-hexacosahydro-3H,3''H-dispiro[furan-2,12'-[3,11]dioxa[8,19]diazacyclopenta[de]pentaleno[2',1 Literatura Relacionada

Fornecedores recomendados
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Hubei Changfu Chemical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Changfu Chemical Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.